Tamoxifen methiodide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

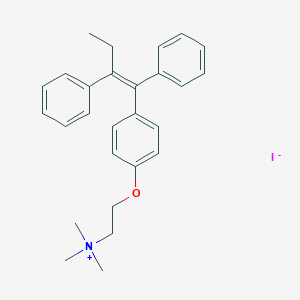

Tamoxifen methiodide is a quaternized derivative of tamoxifen, a well-known selective estrogen receptor modulator. This compound has been studied for its anticancer properties, particularly in breast cancer treatment. This compound is characterized by its permanent positive charge, which significantly alters its pharmacokinetic and pharmacodynamic properties compared to tamoxifen .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tamoxifen methiodide typically involves the quaternization of tamoxifen. One common method includes the reaction of tamoxifen with methyl iodide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the presence of a base like potassium carbonate to facilitate the quaternization process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings to achieve the desired product quality .

Analyse Chemischer Reaktionen

Types of Reactions

Tamoxifen methiodide undergoes various chemical reactions, including:

Oxidation: This reaction can be catalyzed by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions typically involve agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium azide in dimethylformamide.

Major Products Formed

Oxidation: Formation of hydroxylated derivatives.

Reduction: Formation of de-methylated products.

Substitution: Formation of azide or thiol-substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Breast Cancer Treatment

TMI has demonstrated significant tumoricidal activity against MCF-7 human breast cancer cell lines in preclinical studies. In nude mice implanted with these cancer cells, TMI resulted in a mean reduction in tumor size by approximately 60% over six weeks . This rapid onset of action positions TMI as a promising candidate for breast cancer therapy.

Tissue Selectivity

Research indicates that TMI possesses tissue-selective actions, showing agonistic effects on bone while exhibiting antiestrogenic properties in uterine tissues. This selective activity is advantageous for patients at risk of osteoporosis or cardiovascular diseases, as it can provide protective effects in skeletal tissues without stimulating unwanted uterine growth .

Potential for Topical Delivery

Recent studies have explored the formulation of tamoxifen and its derivatives into topical applications to minimize systemic exposure and associated side effects. While TMI itself is not directly applied topically, insights from tamoxifen gel formulations suggest that similar approaches could be developed for TMI to enhance localized treatment efficacy while reducing systemic risks .

Combination Therapies

TMI's unique properties allow it to be considered in combination therapies with other anticancer agents. Its ability to act as an antagonist in certain tissues while providing agonistic benefits in others may help tailor treatment regimens that maximize therapeutic outcomes while minimizing adverse effects .

Case Studies and Research Findings

Wirkmechanismus

Tamoxifen methiodide exerts its effects by competitively inhibiting estrogen binding to its receptor. This inhibition leads to a decrease in tumor growth factors and an increase in sex hormone-binding globulin. The compound’s permanent positive charge reduces its ability to cross the blood-brain barrier, resulting in lower central nervous system activity and reduced side effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Tamoxifen: The parent compound, widely used in breast cancer treatment.

Endoxifen: A potent metabolite of tamoxifen with similar estrogen receptor modulating activity.

4-Hydroxytamoxifen: Another active metabolite of tamoxifen with high affinity for estrogen receptors

Uniqueness

Tamoxifen methiodide is unique due to its permanent positive charge, which significantly alters its pharmacokinetics and pharmacodynamics. This modification results in lower brain uptake and reduced estrogenic activity in the uterus, making it a potentially safer alternative for long-term use in cancer therapy .

Biologische Aktivität

Tamoxifen methiodide (TMI) is a quaternized derivative of tamoxifen, which is primarily recognized for its role as a selective estrogen receptor modulator (SERM) in breast cancer treatment. Unlike its parent compound, TMI exhibits distinct biological activities and pharmacokinetic properties that make it a subject of interest in cancer research.

This compound operates through several mechanisms:

- Estrogen Receptor Modulation : TMI binds to estrogen receptors but demonstrates significantly lower estrogenic activity in the uterus compared to tamoxifen, suggesting a potentially reduced risk of uterine cancer .

- Tumoricidal Activity : TMI has shown substantial dose-dependent tumoricidal effects against MCF-7 human breast cancer cells implanted in nude mice, achieving a mean tumor size reduction of approximately 60% over six weeks .

- Limited Brain Uptake : One of the notable pharmacokinetic properties of TMI is its very low brain uptake compared to tamoxifen, which may reduce central nervous system side effects associated with tamoxifen therapy .

In Vivo Studies

A study evaluated the anticancer action of TMI in a breast cancer model. The results indicated that TMI exhibited rapid onset tumoricidal activity, effectively reducing tumor size in treated mice. The study highlighted the potential for TMI to be developed as a therapeutic agent with fewer side effects related to estrogenic activity in non-target tissues .

Comparative Efficacy

In comparison to tamoxifen, TMI's lower estrogenic activity suggests it may offer therapeutic benefits without some of the adverse effects associated with traditional tamoxifen therapy. For instance, while tamoxifen is linked to an increased risk of uterine cancer, TMI's reduced estrogenicity could mitigate this risk .

Case Studies and Clinical Implications

Case Study: Efficacy in Tamoxifen-Resistant Breast Cancer

A cross-sectional study investigated the metabolic and hypoxic pathways associated with tamoxifen resistance in breast cancer patients. While this study primarily focused on tamoxifen, it underscores the importance of exploring alternative compounds like TMI for patients who exhibit resistance to standard treatments. The identification of biomarkers related to resistance may help tailor therapies involving TMI for better outcomes .

Data Summary

| Characteristic | Tamoxifen | This compound (TMI) |

|---|---|---|

| Estrogenic Activity | Moderate | Low |

| Tumor Reduction (MCF-7) | Variable | 60% reduction over 6 weeks |

| Brain Uptake | Higher | Very low |

| Uterine Cancer Risk | Increased | Reduced |

Eigenschaften

CAS-Nummer |

107256-99-5 |

|---|---|

Molekularformel |

C27H32INO |

Molekulargewicht |

513.5 g/mol |

IUPAC-Name |

2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]ethyl-trimethylazanium;iodide |

InChI |

InChI=1S/C27H32NO.HI/c1-5-26(22-12-8-6-9-13-22)27(23-14-10-7-11-15-23)24-16-18-25(19-17-24)29-21-20-28(2,3)4;/h6-19H,5,20-21H2,1-4H3;1H/q+1;/p-1/b27-26-; |

InChI-Schlüssel |

PXJJOGITBQXZEQ-JTHROIFXSA-M |

SMILES |

CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCC[N+](C)(C)C)C3=CC=CC=C3.[I-] |

Isomerische SMILES |

CC/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)OCC[N+](C)(C)C)/C3=CC=CC=C3.[I-] |

Kanonische SMILES |

CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCC[N+](C)(C)C)C3=CC=CC=C3.[I-] |

Synonyme |

tamoxifen methiodide |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.